

Physical and chemical characteristics of Proguanil D6

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Compound of Interest

Compound Name: Proguanil D6

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Proguanil-D6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical characteristics of Proguanil-D6, a deuterated analog of the antimalarial drug proguanil. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Core Physical and Chemical Characteristics

Proguanil-D6, the deuterium-labeled version of proguanil, is primarily utilized as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.^[1] Its physical and chemical properties are crucial for its application in these advanced analytical techniques.

Structural and Molecular Data

Property	Value	Reference
IUPAC Name	(1E)-1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropyl)guanidine	[2]
Molecular Formula	C ₁₁ H ₁₀ D ₆ ClN ₅	[1]
Molecular Weight	259.77 g/mol	[1][2]
Exact Mass	259.1470837 Da	
Appearance	White to off-white solid	

Solubility

The solubility of Proguanil-D6 has been determined in various organic solvents, which is critical for the preparation of stock solutions for in vitro experiments and analytical standards.

Solvent	Solubility	Reference
DMSO	≥ 3 mg/mL (11.55 mM)	
DMF	≥ 2 mg/mL (7.70 mM)	
Ethanol	≥ 1 mg/mL (3.85 mM)	

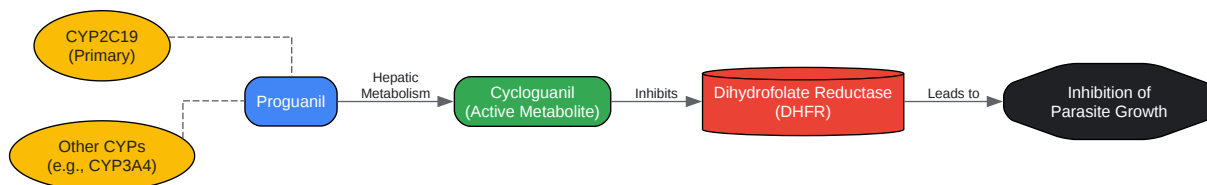
Note: The symbol "≥" indicates that the substance is soluble, but the saturation point is not specified.

Storage and Stability

For long-term preservation of its integrity, Proguanil-D6 powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years. Once in solution, it is recommended to store it at -80°C for a maximum of 6 months or at -20°C for up to 1 month to prevent degradation.

Metabolic Pathway of Proguanil

Proguanil is a prodrug that undergoes metabolic activation in the liver to form its active metabolite, cycloguanil. This biotransformation is primarily mediated by cytochrome P450 enzymes. Understanding this pathway is essential for interpreting pharmacokinetic and pharmacodynamic data.



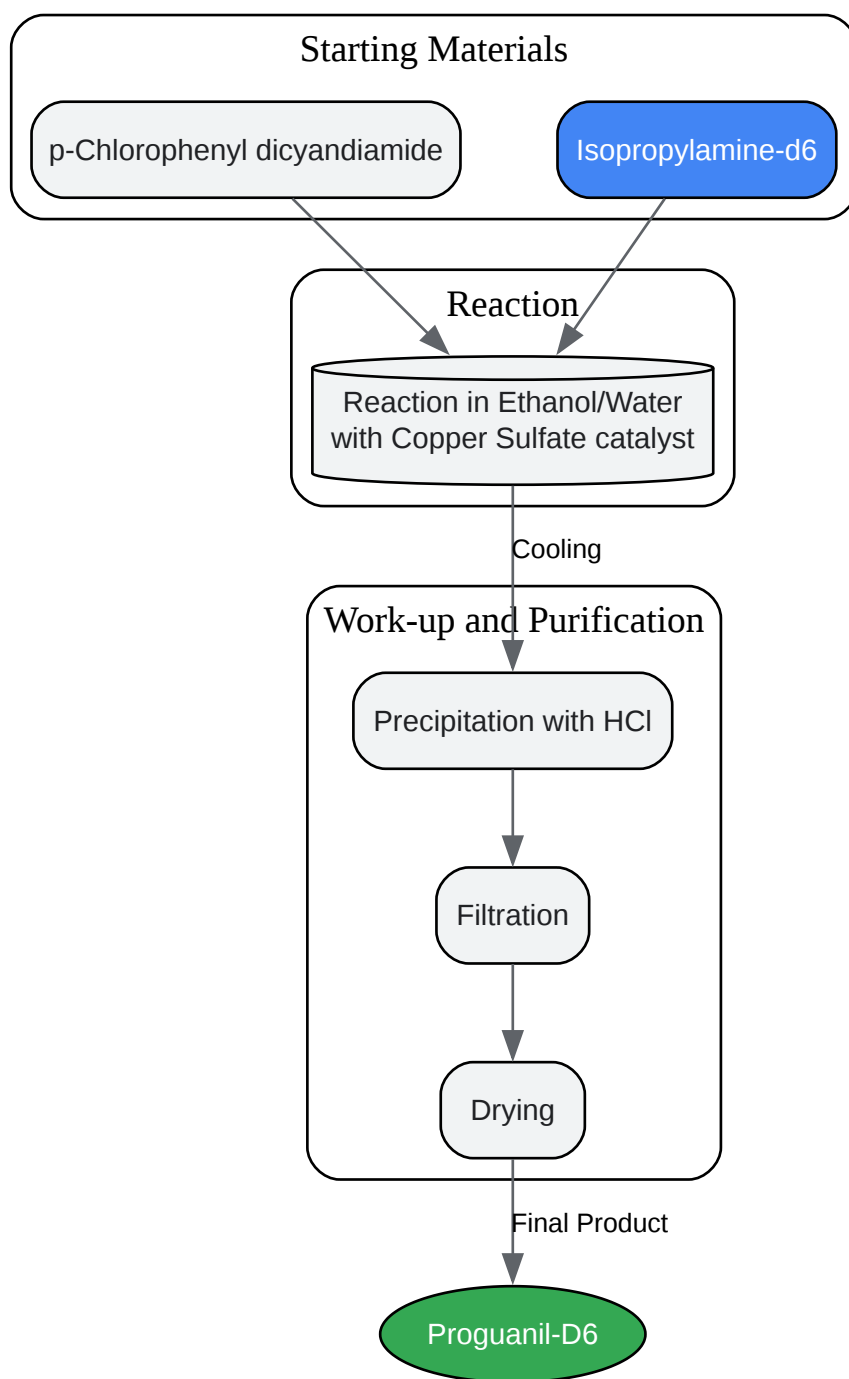
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Metabolic activation of proguanil to its active form, cycloguanil.

Experimental Protocols

Plausible Synthesis of Proguanil-D6

A plausible synthetic route for Proguanil-D6 can be adapted from the known synthesis of proguanil. The key modification would involve the use of deuterated isopropylamine.



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A plausible workflow for the synthesis of Proguanil-D6.

Methodology:

- **Reaction Setup:** p-Chlorophenyl dicyandiamide is dissolved in a mixture of ethanol and water.
- **Addition of Reagents:** A catalytic amount of copper sulfate is added to the solution, followed by the addition of Isopropylamine-d6.
- **Reflux:** The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- **Work-up:** The mixture is cooled, and an aqueous solution of hydrochloric acid is added to precipitate the Proguanil-D6 hydrochloride salt.
- **Isolation:** The precipitate is collected by filtration, washed with water, and then dried under vacuum to yield the final product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of proguanil, which can be adapted for Proguanil-D6.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)

Mobile Phase:

- A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 3.0) in a defined ratio (e.g., 30:70 v/v).

Chromatographic Conditions:

- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L

- Column Temperature: Ambient
- Detection Wavelength: 254 nm

Sample Preparation:

- Standard Solution: A stock solution of Proguanil-D6 is prepared in a suitable solvent (e.g., methanol or mobile phase). A series of working standards are then prepared by serial dilution.
- Sample Matrix (e.g., Plasma): Proteins are precipitated from the plasma sample by adding a precipitating agent (e.g., acetonitrile or methanol). The mixture is vortexed and then centrifuged. The supernatant is collected, and a portion is injected into the HPLC system.

Spectral Data

The following spectral data is for Proguanil-D6 hydrochloride, as provided by a commercial supplier.

¹H-NMR Spectroscopy

A proton Nuclear Magnetic Resonance (¹H-NMR) spectrum is a key analytical tool for confirming the structure of a molecule. The spectrum for Proguanil-D6 hydrochloride would show the characteristic signals for the aromatic and amine protons, with the notable absence of signals corresponding to the isopropyl methyl and methine protons, which have been replaced by deuterium.

(Note: A representative ¹H-NMR spectrum image would be inserted here if available. The provided search results did not contain an image of the spectrum, but a certificate of analysis with HNMR data was found).

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For Proguanil-D6, the mass spectrum would show a molecular ion peak corresponding to its deuterated mass.

(Note: A representative mass spectrum image would be inserted here if available. The provided search results did not contain an image of the mass spectrum, but a certificate of analysis with LCMS data was found).

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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com